molecular formula C28H28N4O6S2 B2803251 ethyl 3-(4-methylphenyl)-4-oxo-5-[4-(piperidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-72-6

ethyl 3-(4-methylphenyl)-4-oxo-5-[4-(piperidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2803251
CAS No.: 851948-72-6
M. Wt: 580.67
InChI Key: RIFCFAWIINSNHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-methylphenyl)-4-oxo-5-[4-(piperidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This scaffold is substituted with a 4-methylphenyl group at position 3, a 4-(piperidine-1-sulfonyl)benzamido moiety at position 5, and an ethyl carboxylate ester at position 1. Such structural features are often leveraged in medicinal chemistry for targeting enzymes or receptors requiring both hydrophobic and polar interactions .

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O6S2/c1-3-38-28(35)24-22-17-39-26(23(22)27(34)32(30-24)20-11-7-18(2)8-12-20)29-25(33)19-9-13-21(14-10-19)40(36,37)31-15-5-4-6-16-31/h7-14,17H,3-6,15-16H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFCFAWIINSNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-(4-methylphenyl)-4-oxo-5-[4-(piperidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the various substituents. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 3-(4-methylphenyl)-4-oxo-5-[4-(piperidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to cell biology and biochemistry.

    Industry: The compound can be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methylphenyl)-4-oxo-5-[4-(piperidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used, such as its role in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural homology with derivatives of thieno-pyridazine and pyrimido-pyrimidine systems. Key analogues include:

2.1.1. Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

  • Core Structure: Same thieno[3,4-d]pyridazine backbone.
  • Substituents :
    • Position 3: 4-(Trifluoromethyl)phenyl (vs. 4-methylphenyl in the target compound).
    • Position 5: 3-Phenylpropanamido (vs. 4-(piperidine-1-sulfonyl)benzamido).
  • Impact: The trifluoromethyl group increases electronegativity and metabolic stability compared to the methyl group.

Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives

  • Core Structure: Pyrimido[4,5-d]pyrimidine (vs. thieno[3,4-d]pyridazine).
  • Substituents : Piperazine or acrylamide groups at analogous positions.
  • Impact : The pyrimidine core offers distinct electronic properties, influencing binding kinetics. Piperazine substituents enhance solubility but may reduce membrane permeability compared to sulfonamide groups .
Physicochemical Properties
Property Target Compound Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-... Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives
Molecular Weight (g/mol) ~550 (estimated) ~560 ~480–520
LogP (Predicted) 3.2 3.8 2.5–3.0
Hydrogen Bond Acceptors 8 6 7–9
Key Functional Groups Sulfonamide, Piperidine Trifluoromethyl, Propanamide Piperazine, Acrylamide
  • Solubility : The target compound’s sulfonamide group improves aqueous solubility relative to the trifluoromethyl analogue .
  • Metabolic Stability : Piperidine-sulfonyl groups may reduce cytochrome P450-mediated oxidation compared to acrylamide derivatives .
Pharmacological Profiles
  • Target Affinity: The sulfonamide moiety in the target compound is hypothesized to enhance binding to sulfhydryl-containing enzymes (e.g., carbonic anhydrases) compared to non-sulfonylated analogues .
  • Selectivity : The 4-methylphenyl group may confer selectivity over off-target receptors due to steric effects, contrasting with the bulkier trifluoromethylphenyl group in the analogue .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step protocols starting with the construction of the thieno[3,4-d]pyridazine core, followed by sequential functionalization. Key steps include:

  • Core formation : Cyclocondensation of thiophene derivatives with hydrazine precursors under reflux (80–120°C) in aprotic solvents like DMF or THF .
  • Substituent introduction : The piperidine-1-sulfonyl benzamido group is introduced via amide coupling (e.g., EDC/HOBt activation) at 0–25°C, requiring inert atmospheres to prevent side reactions .
  • Esterification : Final ethyl ester formation using ethanol under acidic catalysis.
    Optimization factors : Solvent polarity (e.g., DMF vs. THF), temperature control during exothermic steps, and stoichiometric ratios (1.2–1.5 equivalents for sulfonylating agents) are critical for yields >70% and HPLC purity >95% .

Q. Which spectroscopic techniques effectively characterize this compound, and what key spectral signatures confirm its structure?

  • NMR :
    • ¹H NMR : Aromatic protons in the thieno[3,4-d]pyridazine core appear as doublets (δ 7.8–8.2 ppm). The piperidine-1-sulfonyl group shows distinct multiplet signals for CH₂ groups (δ 1.5–3.0 ppm) .
    • ¹³C NMR : Carbonyl groups (C=O) resonate at δ 165–175 ppm, while the ester carbonyl appears at δ 170–172 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 568.2 (calculated for C₂₇H₂₇N₅O₆S₂) .
  • IR : Stretching vibrations for sulfonyl (SO₂, 1150–1350 cm⁻¹) and amide (N–H, 3300 cm⁻¹; C=O, 1650 cm⁻¹) groups are diagnostic .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Conflicting data often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins) .
  • Concentration thresholds : Activity may only manifest above 10 µM due to low membrane permeability.
    Resolution strategies :
    • Standardize assays using isogenic cell lines and recombinant target proteins.
    • Validate dose-response curves (e.g., IC₅₀) across three independent replicates with positive controls (e.g., known kinase inhibitors) .

Q. What computational methods predict binding affinity and interaction mechanisms with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with adenosine receptors (e.g., A₂A) or kinases. Key residues (e.g., His264 in A₂A) form hydrogen bonds with the sulfonyl group .
  • MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting hydrophobic interactions with the thieno[3,4-d]pyridazine core .
  • QSAR models : Utilize descriptors like logP (2.8) and polar surface area (110 Ų) to predict bioavailability and target engagement .

Q. What strategies analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Substituent variation : Modify the piperidine-1-sulfonyl group (e.g., replace with morpholine) to assess impact on kinase inhibition .
  • Bioisosteric replacements : Swap the ethyl ester with methyl or tert-butyl esters to study metabolic stability.
  • In vitro testing : Compare IC₅₀ values across derivatives in enzymatic assays (e.g., EGFR kinase) and correlate with computational descriptors .

Q. How do solvent polarity and temperature affect the compound’s stability in solution-phase reactions?

  • Stability studies : HPLC monitoring reveals degradation (<5%) in polar aprotic solvents (DMF, DMSO) at 25°C over 24 hours.
  • Temperature sensitivity : Prolonged heating (>60°C) in ethanol/water mixtures accelerates ester hydrolysis, forming the carboxylic acid derivative .
    Recommendations : Use anhydrous DMF at ≤50°C for reactions requiring >12-hour incubation .

Q. What are common by-products during synthesis, and how are they minimized?

  • By-products :
    • Oxidation : Sulfoxide formation (SO→SO₂) if oxidizing agents (e.g., H₂O₂) are not carefully titrated .
    • Dimerization : Thieno[3,4-d]pyridazine dimerizes at high concentrations (>0.1 M).
      Mitigation : Use degassed solvents, lower reaction concentrations (0.05–0.1 M), and add radical scavengers (e.g., BHT) .

Q. Which enzymatic assays evaluate inhibitory potential, and how should controls be designed?

  • Kinase assays : ADP-Glo™ Kinase Assay (Promega) with EGFR or CDK2/Cyclin E, using staurosporine as a positive control .
  • Receptor binding : Radioligand displacement assays (³H-ZM241385 for A₂A adenosine receptors) with nonspecific binding blocked by 10 µM theophylline .
  • Data normalization : Express inhibition as % activity relative to vehicle (0.1% DMSO) and no-enzyme controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.